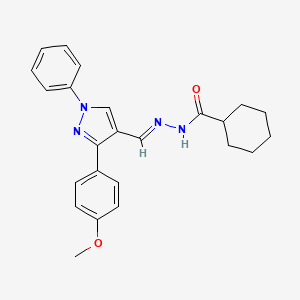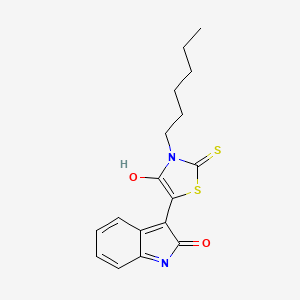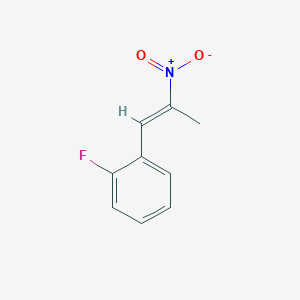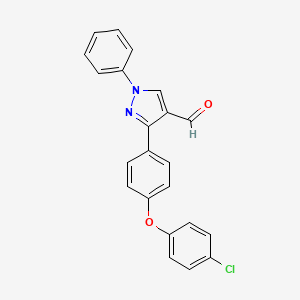
2-Isobutyl-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-piperazine is a nitrogen-containing heterocyclic compound characterized by a piperazine ring substituted with an isobutyl group. Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Aza-Michael addition: Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-aryl piperazines.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system agents.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-Isobutyl-piperazine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound, widely used as an anthelmintic agent.
2-Methyl-piperazine: Similar structure but with a methyl group instead of an isobutyl group.
3-Isobutyl-2-methoxypyrazine: Another nitrogen-containing heterocyclic compound with different functional groups.
Uniqueness:
Structural Differences: The presence of the isobutyl group in 2-Isobutyl-piperazine provides unique steric and electronic properties compared to other piperazine derivatives.
Biological Activity: Its specific interactions with molecular targets can lead to distinct biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
84477-68-9 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
BYYCSTYYULCJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)

![Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-](/img/structure/B12048221.png)

![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)

![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)

![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)


